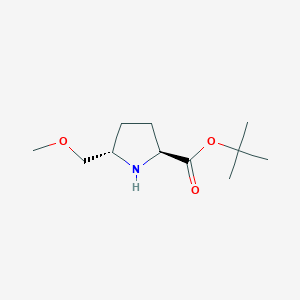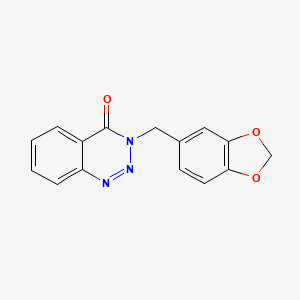![molecular formula C12H17N3O B2529097 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2224352-76-3](/img/structure/B2529097.png)
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Aplicaciones Científicas De Investigación
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of potential applications in scientific research, including studies of neuronal function, pain signaling, and inflammation. This compound has been shown to modulate the activity of a number of different ion channels and receptors, including the TRPV1 receptor, the ASIC3 channel, and the Nav1.8 channel. These effects make this compound a valuable tool for investigating the mechanisms underlying pain and other sensory processes. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
Mecanismo De Acción
The precise mechanism of action of 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is not yet fully understood, but it is thought to involve modulation of ion channel activity. This compound has been shown to interact with a number of different ion channels and receptors, including the TRPV1 receptor, the ASIC3 channel, and the Nav1.8 channel. These interactions may result in changes in neuronal activity, leading to the observed effects of this compound on pain signaling and inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including modulation of ion channel activity, changes in neuronal firing patterns, and anti-inflammatory effects. This compound has been shown to reduce pain sensitivity in animal models, and may have potential therapeutic applications in the treatment of chronic pain conditions. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has a number of advantages for use in laboratory experiments, including its ability to modulate ion channel activity and its anti-inflammatory effects. However, there are also some limitations to using this compound in research. For example, this compound has not yet been extensively studied in humans, so its potential therapeutic applications in humans are not yet fully understood. In addition, this compound may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one. One area of interest is the development of more selective this compound analogs that can be used to investigate the specific roles of different ion channels and receptors in pain signaling and inflammation. In addition, this compound may have potential applications in the development of new pain therapies, particularly for chronic pain conditions. Further research is needed to fully understand the potential of this compound in these areas.
Métodos De Síntesis
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methylpyrazole with 4-piperidin-1-ylbut-2-en-1-one. This reaction yields this compound as a yellow solid, which can be purified using standard laboratory techniques.
Propiedades
IUPAC Name |
1-[4-(3-methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)14-7-5-11(6-8-14)15-9-4-10(2)13-15/h3-4,9,11H,1,5-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCLLMIZCDTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)
![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)
![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2529028.png)




![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)
